2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Overview

Description

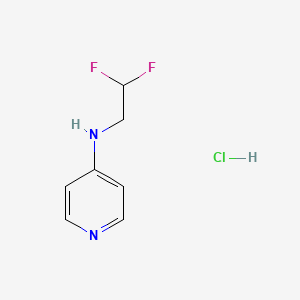

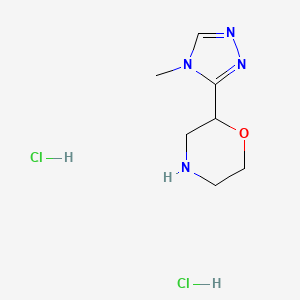

“2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795495-25-8 . It has a molecular weight of 226.66 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 226.66 .

Scientific Research Applications

Organic Acids in Acidizing Operations

Organic acids, including acetic acid, are used in oil and gas operations for acidizing jobs to improve the permeability of reservoir formations. They serve as alternatives to hydrochloric acid, offering advantages like lower corrosion rates and better penetration efficiency at high temperatures. Organic acids are utilized for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their ability to form complexes with metal ions. These applications highlight the importance of organic acids in enhancing the productivity of oil and gas reservoirs (Alhamad et al., 2020; Alhamad et al., 2020).

Benzothiazole Derivatives in Chemistry and Medicine

Benzothiazole derivatives are noted for their wide range of biological activities and applications in medicinal chemistry. These compounds are part of many synthetic and natural bioactive molecules, exhibiting antiviral, antimicrobial, anti-inflammatory, and antitumor properties among others. The structural versatility of benzothiazole allows for its incorporation into various pharmacologically active compounds, making it a significant focus in drug discovery and development (Bhat & Belagali, 2020).

Potential Environmental Impact and Treatment Technologies

The environmental fate and impact of organic compounds, including those related to benzothiazoles and acetic acid derivatives, have been studied to understand their biodegradability, toxicity, and persistence in aquatic environments. Research into the treatment and removal of such compounds from industrial effluents and wastewater highlights the importance of advanced oxidation processes and other remediation techniques to mitigate their environmental impact (Goodwin et al., 2018; Qutob et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-(6-methylbenzimidazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUPQENRFVRSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN2CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)

![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)